2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide
CAS No.: 1021261-24-4
Cat. No.: VC11961931
Molecular Formula: C24H27N3O4S2
Molecular Weight: 485.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021261-24-4 |
|---|---|
| Molecular Formula | C24H27N3O4S2 |
| Molecular Weight | 485.6 g/mol |
| IUPAC Name | 2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C24H27N3O4S2/c1-3-4-5-18-10-12-20(13-11-18)33(30,31)21-15-26-24(27-23(21)29)32-16-22(28)25-14-19-8-6-17(2)7-9-19/h6-13,15H,3-5,14,16H2,1-2H3,(H,25,28)(H,26,27,29) |
| Standard InChI Key | HGYFWCLEPHATRM-UHFFFAOYSA-N |
| SMILES | CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NCC3=CC=C(C=C3)C |
| Canonical SMILES | CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NCC3=CC=C(C=C3)C |
Introduction
Structural Features and Synthesis
Compounds with similar structures, such as 2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide, typically involve a pyrimidine ring and a sulfonyl group, which are crucial for their chemical and biological properties. The synthesis of these compounds often requires multiple steps, involving the incorporation of sulfonyl and pyrimidine functionalities. Techniques such as chromatography are essential for purification to ensure high purity of the final product.
Biological Activities and Potential Applications
Compounds with pyrimidine and sulfonyl groups have been explored for their biological activities, including antimicrobial and anticancer effects . The presence of these functional groups can modulate enzyme activity and interfere with cellular processes such as DNA replication and protein synthesis. For instance, sulfonamide derivatives have shown significant anticancer activity by inducing apoptosis in cancer cell lines .
Research Findings and Data
While specific data on 2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide is not available, similar compounds have demonstrated promising biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide | Pyrimidine ring, sulfonamide | Antimicrobial, anticancer |
| N-[4-Bromo-2-(hydroxymethyl)phenyl]acetamide | Brominated phenyl | Antimicrobial |
| 1-[bis-(4-fluorophenyl)-methyl]-4-(4-tert-butylbenzenesulfonyl)piperazine | Piperazine ring | Antimicrobial |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume